Lyral
Overview
Description
Mechanism of Action
Target of Action
Lyral, also known as Hydroxymethylpentylcyclohexenecarboxaldehyde, is a synthetic fragrance It is primarily targeted at the olfactory receptors in the nose, where it binds to produce a scent that is perceived by the brain
Result of Action
The primary result of this compound’s action is the perception of a specific scent. It is used in various products such as soaps, eau de toilettes, aftershaves, and deodorants . It is known to act as a skin allergen and is listed as such in eu directive 76/768/eec . It is commonly tested for in patients undergoing patch testing .
Action Environment
The efficacy and stability of this compound, like other fragrances, can be influenced by environmental factors such as temperature, humidity, and pH For instance, higher temperatures can increase the rate of evaporation, potentially intensifying the perceived scent Conversely, certain environmental conditions may degrade the compound or reduce its stability, affecting its scent profile
Its potential as a skin allergen should be considered when using products containing this compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Hydroxymethylpentylcyclohexenecarboxaldehyde are not fully understood. As a synthetic fragrance, it is primarily used for its aromatic properties rather than its interactions with enzymes, proteins, or other biomolecules. It is known to act as a skin allergen .
Cellular Effects
The cellular effects of Hydroxymethylpentylcyclohexenecarboxaldehyde are primarily related to its allergenic properties. It can cause contact allergic eczema, particularly in the axillary region
Preparation Methods
The synthesis of Lyral typically starts from myrcene and involves a Diels-Alder reaction with acrolein to produce the cyclohexenecarbaldehyde group. This intermediate is then subjected to acid-catalyzed hydration to form the tertiary alcohol . Another method involves heating myrcenol to 50-130°C and then dropwise adding acrolein, controlling the temperature during the addition process . This method avoids the need for high temperature, high pressure, or a Lewis acid catalyst, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Lyral undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lyral is extensively used in the fragrance industry due to its pleasant floral scent. It is a key ingredient in many perfumes and personal care products . Additionally, this compound has been studied for its potential use in pest control, particularly against leaf-cutter ants . Its ability to act as a skin allergen has also made it a subject of dermatological research .
Comparison with Similar Compounds
Lyral is similar to other fragrance compounds such as hydroxycitronellal, lilial, and hexyl cinnamal. it is unique in its specific floral scent profile and its relatively low molecular weight, which allows it to be used in a wide range of products . Unlike some other fragrance compounds, this compound is known to be a weak skin sensitizer, which has led to its regulation in certain regions .
Similar Compounds
- Hydroxycitronellal
- Lilial
- Hexyl cinnamal
Properties
IUPAC Name |
4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMHZBNNECIKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CCC(CC1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027970 | |
Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31906-04-4 | |
Record name | Liral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31906-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyisohexyl 3-cyclohexene carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031906044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE43B9Z2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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